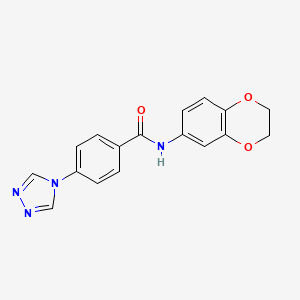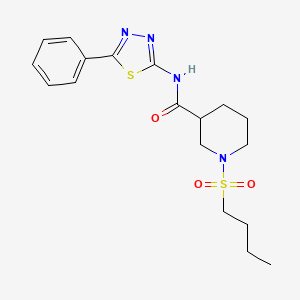![molecular formula C16H22N2O2 B5425810 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5425810.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea, also known as CMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMU is a non-opioid compound that has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain.
Mécanisme D'action
The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is involved in the regulation of pain and inflammation. It has also been shown to inhibit the reuptake of the endocannabinoid anandamide, which has analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea is that it is a non-opioid compound, which makes it a promising candidate for the treatment of chronic pain without the risk of addiction. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in humans.
Orientations Futures
There are a number of future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans, which will be important for the development of clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of the compound.
Méthodes De Synthèse
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1-cyclohexen-1-amine in the presence of a base. The resulting product is then treated with ethylene oxide to form the final compound, this compound.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)urea has been extensively studied in preclinical models for its potential use as a therapeutic agent. It has been shown to have analgesic effects in models of inflammatory and neuropathic pain, as well as anti-inflammatory effects in models of acute and chronic inflammation. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal.
Propriétés
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMCKJHXTJPYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5425728.png)
![2-(methoxymethyl)-7-(4-phenoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425752.png)
![7-(2-methoxybutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5425753.png)
![N-cyclohexyl-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5425760.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5425761.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5425766.png)
![1-methyl-N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5425787.png)
![({4-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5425791.png)
![3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5425802.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5425814.png)
![6-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5425824.png)

![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5425828.png)